molecular formula C11H16Cl3N B3086404 [(2,6-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride CAS No. 1158779-07-7

[(2,6-Dichlorophenyl)methyl](2-methylpropyl)amine hydrochloride

Cat. No.: B3086404
CAS No.: 1158779-07-7
M. Wt: 268.6 g/mol
InChI Key: UDQSEVGDMGSTMA-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenyl)methylamine hydrochloride is a chemical compound with diverse applications in medical, environmental, and industrial research. This compound is known for its unique chemical structure, which includes a dichlorophenyl group and a methylpropylamine group, making it a valuable substance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-methylpropylamine in the presence of a suitable solvent and base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of (2,6-Dichlorophenyl)methylamine hydrochloride is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during production .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as hydroxide ions, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of dichlorophenyl oxides.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of substituted dichlorophenyl compounds.

Scientific Research Applications

(2,6-Dichlorophenyl)methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of (2,6-Dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • [(2,6-Dichlorophenyl)methyl]amine
  • (2,6-Dichlorophenyl)methylamine
  • (2,6-Dichlorophenyl)methylamine oxalate

Uniqueness

(2,6-Dichlorophenyl)methylamine hydrochloride is unique due to its specific chemical structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N.ClH/c1-8(2)6-14-7-9-10(12)4-3-5-11(9)13;/h3-5,8,14H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQSEVGDMGSTMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=CC=C1Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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